molecular formula C7H4F3N3S B2478423 1-Azido-4-(trifluoromethylsulfanyl)benzene CAS No. 112501-51-6

1-Azido-4-(trifluoromethylsulfanyl)benzene

Cat. No.: B2478423
CAS No.: 112501-51-6
M. Wt: 219.19
InChI Key: OMIQKMJLCGGYCU-UHFFFAOYSA-N
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Description

1-Azido-4-(trifluoromethylsulfanyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethylsulfanyl group (-SCF₃) attached to a benzene ring.

Scientific Research Applications

1-Azido-4-(trifluoromethylsulfanyl)benzene has several scientific research applications:

Chemical Reactions Analysis

1-Azido-4-(trifluoromethylsulfanyl)benzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, reducing agents like hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Azido-4-(trifluoromethylsulfanyl)benzene exerts its effects is largely dependent on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations, often leading to the formation of new bonds and functional groups. The trifluoromethylsulfanyl group can influence the compound’s reactivity and stability, making it a valuable functional group in organic synthesis .

Comparison with Similar Compounds

1-Azido-4-(trifluoromethylsulfanyl)benzene can be compared to other azido-substituted benzene compounds, such as:

  • 1-Azido-4-fluorobenzene
  • 1-Azido-4-bromobenzene
  • 1-Azido-4-chlorobenzene

These compounds share the azido group but differ in the substituents attached to the benzene ring.

Properties

IUPAC Name

1-azido-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIQKMJLCGGYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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